molecular formula C25H36N7O13PS B12358232 [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate

Cat. No.: B12358232
M. Wt: 705.6 g/mol
InChI Key: LDADYTYZURDREM-JDLSZIHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inarigivir soproxil is a novel small molecule drug that is currently under investigation for its potential antiviral properties. It is primarily being studied for its efficacy in treating chronic hepatitis B virus (HBV) infections. Inarigivir soproxil functions as a modulator of innate immunity, activating viral sensor proteins such as retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) .

Chemical Reactions Analysis

Inarigivir soproxil undergoes various chemical reactions, primarily focusing on its activation and interaction with viral sensor proteins. The compound is known to activate the RIG-I and NOD2 pathways, leading to the induction of the interferon signaling cascade . Common reagents and conditions used in these reactions include nucleoside analogs and nucleotide derivatives. The major products formed from these reactions are typically the activated forms of the compound that exert antiviral effects.

Scientific Research Applications

Inarigivir soproxil has shown promise in several scientific research applications, particularly in the field of antiviral therapy. It is being investigated for its potential to treat chronic hepatitis B virus infections by modulating the host’s immune response . Additionally, the compound has demonstrated broad-spectrum antiviral activity against various RNA viruses, including hepatitis C virus (HCV), norovirus, respiratory syncytial virus, and influenza . Its ability to activate innate immune pathways makes it a valuable tool in studying immune responses and developing new antiviral therapies.

Mechanism of Action

Comparison with Similar Compounds

Inarigivir soproxil is unique in its dual activation of RIG-I and NOD2 pathways, which sets it apart from other antiviral compounds. Similar compounds include other nucleoside analogs and nucleotide derivatives used in antiviral therapy, such as tenofovir alafenamide and entecavir . inarigivir soproxil’s ability to modulate innate immunity through multiple pathways provides a distinct advantage in enhancing antiviral responses and potentially overcoming resistance mechanisms.

Properties

Molecular Formula

C25H36N7O13PS

Molecular Weight

705.6 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate

InChI

InChI=1S/C25H36N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h9-10,12-15,17,19-20,23,33-34H,4-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1

InChI Key

LDADYTYZURDREM-JDLSZIHUSA-N

Isomeric SMILES

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5CCC(=O)NC5=O)CO

Canonical SMILES

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5CCC(=O)NC5=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.